molecular formula C10H11F2NO B8328240 2-(2,3-Difluorophenyl)isobutyramide

2-(2,3-Difluorophenyl)isobutyramide

Cat. No.: B8328240
M. Wt: 199.20 g/mol
InChI Key: RQTKKJAAHPGPSZ-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)isobutyramide is a fluorinated aromatic compound characterized by an isobutyramide backbone substituted with a 2,3-difluorophenyl group. Fluorinated aromatic systems are commonly employed in drug design due to their ability to enhance metabolic stability, modulate lipophilicity, and improve target binding via electronic effects .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

2-(2,3-difluorophenyl)-2-methylpropanamide

InChI

InChI=1S/C10H11F2NO/c1-10(2,9(13)14)6-4-3-5-7(11)8(6)12/h3-5H,1-2H3,(H2,13,14)

InChI Key

RQTKKJAAHPGPSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)F)F)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below compares key structural and functional attributes of 2-(2,3-Difluorophenyl)isobutyramide with two structurally related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Fluorine Positions
This compound Isobutyramide 2,3-Difluorophenyl attached to isobutyramide backbone Not reported 2-, 3-positions on phenyl
Goxalapladib [2005] (CAS 412950-27-7) 1,8-Naphthyridine-1(4H)-acetamide 2-(2,3-Difluorophenyl)ethyl group, trifluoromethyl biphenyl, methoxyethyl 718.80 2-, 3-positions on phenyl
Example 419 (EP 4 374 877 A2) Spirodecene carboxamide 2,3-Difluorophenylmethyl, hydroxypropylamino-ethoxy-ethoxy, trifluoromethyl 921 2-, 3-positions on phenyl

Key Observations :

  • Core Backbone: The target compound’s isobutyramide backbone contrasts with Goxalapladib’s naphthyridine-acetamide and Example 419’s spirodecene carboxamide.
  • Fluorine Substitution : All compounds share 2,3-difluorophenyl groups, which likely enhance electronic interactions with hydrophobic binding pockets in biological targets .

Pharmacological Targets and Mechanisms

  • Goxalapladib : Developed by GlaxoSmithKline for atherosclerosis, this compound likely targets inflammatory or lipid-modulating pathways. The trifluoromethyl biphenyl moiety may enhance binding to lipophilic enzyme pockets (e.g., phospholipase A2 inhibitors) .
  • Example 419 : The spirodecene carboxamide structure and trifluoromethyl groups suggest a role in targeting kinases or G-protein-coupled receptors (GPCRs), though its exact mechanism remains unspecified .
  • This compound : While unconfirmed, its isobutyramide core could interact with amidase enzymes or neurotransmitter receptors (e.g., GABA analogs), depending on additional functionalization.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Fluorination generally reduces oxidative metabolism; Goxalapladib’s ethyl-linked difluorophenyl group may prolong half-life compared to direct aromatic attachments .
  • HPLC Retention: Example 419’s short HPLC retention time (1.01 minutes) suggests high polarity despite its large size, possibly due to hydrophilic substituents (e.g., hydroxypropylamino-ethoxy-ethoxy) .

Preparation Methods

Fluoroarene Substitution with Secondary Nitriles

The most widely documented method involves nucleophilic aromatic substitution (SNAr) of 1,2,3-trifluorobenzene with a secondary nitrile (e.g., 2-methylpropionitrile). Key steps include:

  • Reaction Conditions :

    • Base : Isopropyl magnesium chloride (2M in THF) at 35–65°C.

    • Solvent : Tetrahydrofuran (THF) or methyl tert-butyl ether.

    • Substrate Ratio : 1,2,3-Trifluorobenzene : 2-methylpropionitrile : base = 1 : 1.05 : 1.05 (mol/mol).

  • Mechanism :
    The fluoroarene undergoes SNAr with the nitrile anion, forming 2-(2,3-difluorophenyl)-2-methylpropionitrile. Subsequent hydrolysis with HCl yields the carboxylic acid, which is converted to the amide via reaction with ammonia or amines.

Table 1: Product Distribution in Solvent Optimization

SolventConversion (%)Selectivity for Target Nitrile (%)
THF9285
Toluene7872
Diethyl ether6558
  • Scalability : Example 15 in demonstrates a scaled-up synthesis (8.6 g yield) using vacuum drying and purification via crystallization from acetonitrile.

Direct Amidation Using Boron Reagents

B(OCH2CF3)3-Mediated Coupling

A solvent-free, one-pot approach employs B(OCH2CF3)3 to directly couple 2-(2,3-difluorophenyl)isobutyric acid with ammonia:

  • Conditions :

    • Reagent : 2 equiv. B(OCH2CF3)3 in acetonitrile at 80°C for 5 h.

    • Workup : Amberlyst A-26(OH) and IRA743 resins for purification (87% yield).

  • Advantages :

    • Avoids acyl chloride intermediates.

    • Compatible with moisture-sensitive substrates.

Table 2: Comparison of Boron Reagents in Amidation

ReagentTime (h)Yield (%)Purity (%)
B(OCH2CF3)358799.2
B(OMe)3159298.5
B2O351585.0

Acyl Chloride Intermediate Route

Thionyl Chloride Activation

This classical method involves:

  • Carboxylic Acid Activation :

    • 2-(2,3-Difluorophenyl)isobutyric acid + SOCl2 → Acyl chloride.

    • Conditions : Reflux in dichloromethane for 2 h.

  • Amidation :

    • Acyl chloride + NH3 (g) → 2-(2,3-difluorophenyl)isobutyramide.

    • Yield : 75–81% after recrystallization.

  • Limitations :

    • Requires strict anhydrous conditions.

    • Generates HCl gas, necessitating specialized equipment.

Industrial-Scale Synthesis and Purification

Crystallization Optimization

The Chinese patent CN101550080A highlights a high-purity process:

  • Crystallization Solvent : Methanol/water (1:3 v/v) at 0°C.

  • Purity : 99.6% (HPLC) with 85.5% recovery.

Byproduct Management

  • Key Impurities :

    • 2-(2,6-Difluorophenyl)isobutyramide (6–8% in crude product).

    • Residual THF (<0.1% after vacuum drying).

Comparative Analysis of Methods

Table 3: Method Efficiency and Applicability

MethodYield (%)ScalabilityPurity (%)Cost (Relative)
SNAr + Hydrolysis90.8High96.0$$$
B(OCH2CF3)387Moderate99.2$$
Acyl Chloride75–81Low98.5$

Q & A

Q. Table 1: Analytical Parameters

TechniqueConditionsKey ObservationsReference
HPLCSQD-FA05Retention: 1.01 min
LCMSESI+m/z 597 [M+H]+
IRKBr pelletC=O at 1700 cm⁻¹

Basic: How can synthesis of this compound be optimized?

Methodological Answer:
Adopt stepwise protocols from fluorophenyl intermediates:

Protecting Groups : Use tosylates (e.g., 4-methylbenzenesulfonate) to stabilize reactive sites during coupling .

Coupling Reactions : Employ amide bond formation via carbodiimide activation (e.g., EDCl/HOBt).

Purification : Utilize flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Q. Table 2: Synthesis Optimization

StepReagent/ConditionYield ImprovementReference
Tosylation4-methylbenzenesulfonyl85% purity
AmidationEDCl, DMF, RT78% yield

Basic: How to assess stability under experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to identify decomposition points (e.g., fluorophenyl analogs degrade above 200°C).
  • pH Stability : Incubate in buffers (pH 1–13) and monitor via HPLC for hydrolysis (amide bond susceptibility) .
  • Light Sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines).

Advanced: How to design structure-activity relationship (SAR) studies for fluorinated analogs?

Methodological Answer:

  • Variable Substituents : Modify the isobutyramide side chain or fluorophenyl ring (e.g., trifluoromethyl or methoxy additions) and test bioactivity .
  • Pharmacological Assays : Use atherosclerosis (Lp-PLA2 inhibition) or kinase targets (e.g., quinazoline-based assays) to quantify potency .

Q. Table 3: SAR Data Example

Analog ModificationBioactivity (IC50)TargetReference
Trifluoromethyl addition12 nMLp-PLA2
Piperidinylmethoxy group8 nMKinase inhibition

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Experimental Variables : Compare assay conditions (e.g., cell lines, inhibitor concentrations). For example, GlaxoSmithKline’s atherosclerosis model (Lp-PLA2) vs. kinase-targeted studies .
  • Statistical Validation : Apply ANOVA or Bayesian meta-analysis to reconcile discrepancies.
  • Orthogonal Assays : Confirm activity via SPR (binding affinity) and in vivo efficacy models.

Advanced: What computational strategies predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., Lp-PLA2 PDB: 3F9C) to map binding pockets for the fluorophenyl group .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of amide bonds in solvated environments.
  • QSAR Models : Train on datasets from patent analogs to predict logP and solubility .

Q. Table 4: Computational Parameters

MethodSoftware/ToolKey OutputReference
DockingAutoDock VinaΔG = -9.2 kcal/mol
QSARMOElogP = 3.1 ± 0.2

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